molecular formula C6H7ClN2OS B038265 2-chloro-N-(1,3-thiazol-2-yl)propanamide CAS No. 116200-98-7

2-chloro-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B038265
M. Wt: 190.65 g/mol
InChI Key: DYBGWRKFHOYRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(1,3-thiazol-2-yl)propanamide” is a unique chemical compound with the linear formula C6H7ClN2OS . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The thiazole ring, which is a part of this compound, is a good pharmacophore nucleus due to its various pharmaceutical applications .


Molecular Structure Analysis

The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where various chemical reactions may take place .


Chemical Reactions Analysis

Thiazole compounds, including “2-chloro-N-(1,3-thiazol-2-yl)propanamide”, can undergo various chemical reactions due to their aromaticity . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .

Safety And Hazards

According to Sigma-Aldrich, this compound is classified under GHS07 and has hazard statements H315, H317, and H319 . This suggests that it may cause skin irritation, skin sensitization, and serious eye irritation .

properties

IUPAC Name

2-chloro-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBGWRKFHOYRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552703
Record name 2-Chloro-N-(1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,3-thiazol-2-yl)propanamide

CAS RN

116200-98-7
Record name 2-Chloro-N-(1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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